(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole is a similar heterocyclic compound, with two adjacent nitrogen atoms.
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The specific physical and chemical properties of “(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol” are not available in the sources I found.Scientific Research Applications
Heterocyclic Chemistry Synthesis and Applications
Heterocyclic compounds like pyrazoles and imidazoles are central to a wide range of chemical and pharmaceutical research due to their versatile biological activities and applications in developing new materials. A review of novel pyrazole synthesis methods highlighted their importance in producing compounds with antimicrobial, antifungal, antiviral, antioxidant, and herbicidal properties (Sheetal et al., 2018). Such compounds are synthesized using various methods, including reactions under microwave conditions in ethanol or methanol/glacial acetic acid mixtures.
Organophosphorus Azoles
Organophosphorus azoles, including pyrazoles, are investigated for their stereochemical structures and potential applications in medicinal chemistry. The study by L. Larina (2023) utilizes NMR spectroscopy and quantum chemistry to explore these structures, indicating their potential in drug development and material science.
Antifungal Applications
Research on compounds against Fusarium oxysporum, a pathogen affecting crops, includes pyrazole derivatives showing significant antifungal properties (Y. Kaddouri et al., 2022). These findings underscore the role of heterocyclic compounds in agriculture and pest management.
Kinase Inhibitors and Drug Development
Imidazo[1,2-b]pyridazine scaffolds, closely related to the compound , have been extensively reviewed for their therapeutic applications, especially as kinase inhibitors in medicine (Amanda Garrido et al., 2021). Such compounds are valuable for developing new drugs with enhanced pharmacokinetic profiles.
Catalysis and Clean Fuel Development
Research into methanol dehydration to produce dimethyl ether, a clean fuel, highlights the role of catalysts and heterocyclic compounds in sustainable energy (H. Bateni & C. Able, 2018). These studies demonstrate the importance of chemical research in addressing energy and environmental challenges.
properties
IUPAC Name |
(1,6-dimethylimidazo[1,2-b]pyrazol-7-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-7(5-12)8-10(2)3-4-11(8)9-6/h3-4,12H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMHWNRFJNZCJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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